N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-valyl-L-alanine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-valyl-L-alanine is a complex peptide compound It is characterized by the presence of multiple amino acids, including L-ornithine, L-alanine, L-threonine, and L-valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-valyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one, with each addition involving deprotection and coupling steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product. Advanced purification techniques, such as preparative HPLC, are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-valyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The reverse of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, which can occur at specific amino acid residues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and iodine (I~2~).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.
Substitution: Various reagents, including alkylating agents and acylating agents, can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-valyl-L-alanine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based vaccines.
Industry: The compound is used in the production of specialized biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-valyl-L-alanine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
- N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-valyl-L-alanine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. These structural features confer distinct biochemical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
84166-60-9 |
---|---|
Molecular Formula |
C27H52N12O8 |
Molecular Weight |
672.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H52N12O8/c1-12(2)18(23(44)36-14(4)25(46)47)38-24(45)19(15(5)40)39-20(41)13(3)35-22(43)17(9-7-11-34-27(31)32)37-21(42)16(28)8-6-10-33-26(29)30/h12-19,40H,6-11,28H2,1-5H3,(H,35,43)(H,36,44)(H,37,42)(H,38,45)(H,39,41)(H,46,47)(H4,29,30,33)(H4,31,32,34)/t13-,14-,15+,16-,17-,18-,19-/m0/s1 |
InChI Key |
NYUWDQZPQOAAII-JUKXBMAYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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